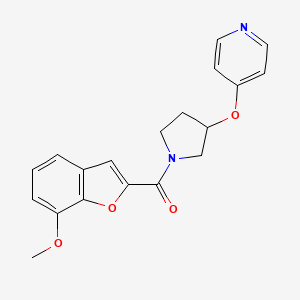

(7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

(7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position, linked via a ketone bridge to a pyrrolidine ring bearing a pyridin-4-yloxy moiety. The compound’s stereoelectronic properties, influenced by the methoxy group’s electron-donating nature and the pyridinyloxy group’s hydrogen-bonding capability, may enhance its interaction with biological targets. Structural characterization of such compounds often employs crystallographic tools like the SHELX system (e.g., SHELXL for refinement), as noted in crystallographic literature .

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-16-4-2-3-13-11-17(25-18(13)16)19(22)21-10-7-15(12-21)24-14-5-8-20-9-6-14/h2-6,8-9,11,15H,7,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSJZKHEBNVDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Pyrrolidine and Pyridine Coupling: The pyrrolidine and pyridine moieties can be introduced through nucleophilic substitution reactions, often involving halogenated intermediates and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: Various substitution reactions can occur, especially on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(7-Methoxybenzofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that combines elements of benzofuran, pyrimidine, and pyrrolidine. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-infective agent and for kinase inhibition.

Scientific Research Applications

- Potential applications The compound holds potential applications in medicinal chemistry.

- (7-Methoxybenzofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone mechanism of action often involves biological assays to evaluate the efficacy against specific targets, with data indicating potency levels measured in IC50 values (concentration required to inhibit 50% of target activity).

- Synthesis: The synthesis of the compound typically involves several key steps that may include the use of catalysts (such as palladium or copper) for cross-coupling reactions, protecting group strategies to ensure selectivity during synthesis, and purification techniques such as chromatography to isolate the final product.

- Chemical Reactions: The compound is likely to undergo various chemical reactions that are typically monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight determination. Relevant analyses include spectroscopic methods (NMR, IR) for functional group identification and thermal analysis (DSC) for stability assessment.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzofuran and pyridine rings can interact with various enzymes or receptors, modulating their activity. The methoxy group might enhance membrane permeability, while the pyrrolidine ring could improve binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives

- Compound 7a/b (): These thiophene-pyrazole methanones (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives) share a ketone-linked heterocyclic framework. Synthetic Routes: Both classes utilize polar aprotic solvents (e.g., 1,4-dioxane) and base catalysts (e.g., triethylamine), suggesting shared strategies for ketone bridge formation .

Pyrrolidine-Containing Compounds

- Nucleoside Analog (): The compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9)** features a pyrrolidine-like tetrahydrofuran ring. Comparisons highlight: Ring Flexibility: The pyrrolidine in the target compound may offer greater conformational flexibility than the rigid tetrahydrofuran in compound 9, impacting binding kinetics. Functional Groups: The pyridin-4-yloxy group in the target compound could engage in π-π stacking or hydrogen bonding, unlike the thioether and silyl-protected groups in compound 9 .

Methanone-Linked Heterocycles

- Structural Motifs: The ketone bridge in the target compound is analogous to those in ’s derivatives (e.g., 7a/b). However, the benzofuran-pyrrolidine combination introduces steric and electronic differences: Aromatic vs. Solubility: The pyridinyloxy group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., tert-butyldimethylsilyl in ) .

Biological Activity

(7-Methoxybenzofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature concerning its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a benzofuran moiety linked to a pyrrolidine derivative, which is expected to contribute to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Protein Kinases : Some related compounds have been identified as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme involved in cell signaling pathways that regulate cell growth and survival .

- Microtubule Disruption : The compound may interfere with microtubule dynamics, which is crucial for mitosis, thereby exhibiting antitumor activity .

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results showed significant growth inhibition, particularly in glioblastoma and neuroblastoma cell lines. For instance, one derivative demonstrated an LC50 (lethal concentration for 50% cell death) of 200 nM in U87 glioblastoma cells, indicating potent anticancer activity .

Table 1: Cytotoxicity Results in Cancer Cell Lines

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| Compound 1 | U87 | 200 |

| Compound 1 | BE (neuroblastoma) | 18.9 |

| Compound 3 | U138 | >3000 |

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that compounds with similar structures may have neuroprotective effects. These compounds are being investigated for their ability to mitigate neuronal damage in models of neurodegenerative diseases .

Case Studies

- Case Study on GSK-3 Inhibition : A patent describes derivatives of benzofuran that inhibit GSK-3, which could lead to therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders .

- Combination Therapy : A recent study explored the combination of a similar compound with ionizing radiation in cancer treatment. The results indicated enhanced efficacy in killing cancer cells compared to radiation alone, suggesting a potential for combined modality therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.